N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide
Overview
Description
N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and chlorinated benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of Chlorinated Benzyl and Phenyl Groups: The chlorinated benzyl and phenyl groups are attached through nucleophilic substitution reactions, often using chlorinated benzyl halides and phenyl sulfonyl chlorides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural complexity, it is a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The chlorinated benzyl and phenyl groups enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- N-(4-chlorobenzyl)isonicotinamide
- N-(4-chlorobenzyl)-N-ethyl-2-pyridinamine
- N-benzyl-4-chloroaniline
Uniqueness: N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide stands
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-16-3-1-14(2-4-16)13-22-19(24)15-9-11-23(12-10-15)27(25,26)18-7-5-17(21)6-8-18/h1-8,15H,9-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDQEZUNXHLRKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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